molecular formula C12H17NO B183780 N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 893570-43-9

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B183780
CAS No.: 893570-43-9
M. Wt: 191.27 g/mol
InChI Key: BBRAQQGHNHYVAI-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxyphenyl group attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxybenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine
  • N-[(3-ethoxyphenyl)methyl]but-2-en-1-amine
  • N-[(3-ethoxyphenyl)methyl]prop-2-en-1-ol

Uniqueness

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-8-13-10-11-6-5-7-12(9-11)14-4-2/h3,5-7,9,13H,1,4,8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRAQQGHNHYVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406004
Record name N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893570-43-9
Record name N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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